Udp-maglal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Udp-glucuronic acid: Mg2+ glucuronosyltransferase (UDP-Maglal) is an important enzyme that is responsible for catalyzing the transfer of glucuronic acid from UDP-glucuronic acid to various endogenous and exogenous substrates. UDP-Maglal plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds.
Mechanism Of Action
Udp-maglal catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to various endogenous and exogenous substrates. The transfer of glucuronic acid to these substrates results in the formation of glucuronides, which are more water-soluble and easily excreted from the body. Udp-maglal is involved in the conjugation of bilirubin, which is a toxic byproduct of heme catabolism. Udp-maglal also plays a role in the metabolism of drugs and other xenobiotics, including environmental pollutants.
Biochemical And Physiological Effects
Udp-maglal has a wide range of biochemical and physiological effects. It plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds. Udp-maglal is involved in the conjugation of bilirubin, which is a toxic byproduct of heme catabolism. Udp-maglal also plays a role in the metabolism of drugs and other xenobiotics, including environmental pollutants. Udp-maglal has been implicated in the development of various diseases, including cancer, liver disease, and diabetes.
Advantages And Limitations For Lab Experiments
Udp-maglal has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized enzyme with a known mechanism of action. This makes it easier to study in the laboratory. Another advantage is that it plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds, making it an important target for drug development. However, one limitation is that Udp-maglal is difficult to purify, which can make it challenging to study in the laboratory.
Future Directions
There are several future directions for research on Udp-maglal. One direction is to further elucidate the role of Udp-maglal in the metabolism and detoxification of xenobiotics and endogenous compounds. Another direction is to investigate the role of Udp-maglal in the development of various diseases, including cancer, liver disease, and diabetes. Additionally, future research could focus on developing drugs that target Udp-maglal for the treatment of various diseases.
Synthesis Methods
Udp-maglal is synthesized in the liver and other tissues by a series of enzymatic reactions. The synthesis of Udp-maglal involves the conversion of UDP-glucose to UDP-glucuronic acid by UDP-glucose dehydrogenase. UDP-glucuronic acid is then transferred to Mg2+ by UDP-glucuronosyltransferase to form Udp-maglal.
Scientific Research Applications
Udp-maglal has been extensively studied in various scientific research fields. It has been shown to play a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds. Udp-maglal is involved in the conjugation of bilirubin, which is a toxic byproduct of heme catabolism. Udp-maglal also plays a role in the metabolism of drugs and other xenobiotics, including environmental pollutants. Udp-maglal has been implicated in the development of various diseases, including cancer, liver disease, and diabetes.
properties
CAS RN |
144483-60-3 |
---|---|
Product Name |
Udp-maglal |
Molecular Formula |
C40H64N8O27P2 |
Molecular Weight |
1150.9 g/mol |
IUPAC Name |
(4R)-4-[[(2R)-2-acetamido-4-[(2R,3S,4R,5R,6S)-5-amino-2-[[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,6-dihydroxyoxan-4-yl]oxy-2-methyl-3-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2R)-1-(1-carboxyethoxy)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H64N8O27P2/c1-16(36(61)72-18(3)35(59)60)43-32(57)20(8-6-7-12-41)44-33(58)21(9-10-25(51)52)45-38(63)40(5,47-19(4)49)31(56)17(2)71-30-26(42)37(62)74-23(28(30)54)15-70-77(67,68)75-76(65,66)69-14-22-27(53)29(55)34(73-22)48-13-11-24(50)46-39(48)64/h11,13,16-18,20-23,26-30,34,37,53-55,62H,6-10,12,14-15,41-42H2,1-5H3,(H,43,57)(H,44,58)(H,45,63)(H,47,49)(H,51,52)(H,59,60)(H,65,66)(H,67,68)(H,46,50,64)/t16-,17?,18?,20+,21-,22-,23-,26-,27-,28-,29-,30-,34-,37+,40-/m1/s1 |
InChI Key |
GFGPEHFGVYXGBT-JGPAWFIQSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@](C)(C(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
synonyms |
UDP-MAGLAL UDP-MurNAc-Ala-Glu-Lys-Ala-lactate UDP-N-acetylmuramyl-Ala-Glu-Lys-Ala-lactate UDP-N-acetylmuramyl-alanyl-glutamyl-lysyl-alanyl-lactate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.